2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine 2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15974243
InChI: InChI=1S/C12H15N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15)
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine

CAS No.:

Cat. No.: VC15974243

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 2-piperidin-2-yl-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C12H15N3/c1-2-6-13-10(5-1)11-8-9-4-3-7-14-12(9)15-11/h3-4,7-8,10,13H,1-2,5-6H2,(H,14,15)
Standard InChI Key GJJKWEXNFKYXGR-UHFFFAOYSA-N
Canonical SMILES C1CCNC(C1)C2=CC3=C(N2)N=CC=C3

Introduction

Chemical Identity and Structural Properties

2-(Piperidin-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1429088-05-0) belongs to the 7-azaindole family, a class of bicyclic aromatic compounds with a pyrrole ring fused to a pyridine ring . Its molecular formula is C12H15N3\text{C}_{12}\text{H}_{15}\text{N}_{3}, yielding a molecular weight of 201.27 g/mol . The IUPAC name, 2-piperidin-2-yl-1H-pyrrolo[2,3-b]pyridine, reflects the piperidine substituent at position 2 of the pyrrolopyridine core . Key identifiers include the SMILES string C1CCNC(C1)C2=CC3=C(N=CC=C3)N2 and InChIKey GJJKWEXNFKYXGR-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H15N3\text{C}_{12}\text{H}_{15}\text{N}_{3}
Molecular Weight201.27 g/mol
XLogP1.6
Topological Polar Surface Area40.7 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The planar pyrrolopyridine system enables π-π stacking interactions, while the piperidine substituent introduces conformational flexibility, enhancing binding to biological targets .

Synthetic Routes and Challenges

Two primary strategies dominate the synthesis of pyrrolopyridine derivatives: (1) sequential cross-coupling reactions and (2) direct functionalization of preassembled cores .

Direct Functionalization of 7-Azaindoles

Alternative routes involve modifying preformed pyrrolo[2,3-b]pyridine scaffolds. For example, piperidine moieties are introduced via nucleophilic substitution or reductive amination . The Chem960 entry notes that 2-(piperidin-2-yl)-1H-pyrrolo[2,3-b]pyridine is synthesized through palladium-catalyzed coupling of bromopyrrolopyridine with piperidine derivatives .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key ChallengesReference
Suzuki–Buchwald60–75SEM deprotection side reactions
Direct functionalization45–65Regioselectivity control

Pharmacological Applications

Kinase Inhibition

The 7-azaindole scaffold exhibits potent kinase inhibitory activity. In 2020, derivatives of 1H-pyrrolo[2,3-b]pyridine demonstrated sub-nanomolar IC50_{50} values against TNIK, a kinase regulating interleukin-2 (IL-2) secretion . Structural analogs of 2-(piperidin-2-yl)-1H-pyrrolo[2,3-b]pyridine suppressed IL-2 production in a concentration-dependent manner, suggesting immunomodulatory applications .

Protease Inhibition

Pyrrolo[2,3-b]pyridine derivatives modified at position 4 showed nanomolar affinity for HNE, a protease implicated in chronic obstructive pulmonary disease (COPD) . While the exact compound remains untested, its structural similarity to active inhibitors implies potential utility in respiratory therapeutics .

Future Directions

  • Optimized Synthesis: Addressing SEM deprotection challenges through alternative protecting groups.

  • Structure-Activity Relationships: Systematic exploration of piperidine substituents to enhance kinase selectivity.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.

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